molecular formula C10H7BrN2O3S2 B11671566 N-[(5E)-5-[(5-bromofuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide

N-[(5E)-5-[(5-bromofuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide

Cat. No.: B11671566
M. Wt: 347.2 g/mol
InChI Key: TXLJNTGPMJQXJR-QPJJXVBHSA-N
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Description

N-[(5E)-5-[(5-bromofuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide is a complex organic compound that features a thiazolidinone core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as the bromofuran and thiazolidinone moieties, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5E)-5-[(5-bromofuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide typically involves the condensation of 5-bromofurfural with thiosemicarbazide, followed by cyclization and acetylation steps. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-[(5E)-5-[(5-bromofuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiazolidinone derivatives.

    Substitution: Formation of substituted furan derivatives.

Scientific Research Applications

N-[(5E)-5-[(5-bromofuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-[(5E)-5-[(5-bromofuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may bind to microbial enzymes, disrupting their function and leading to antimicrobial activity. Additionally, its antioxidant properties may involve scavenging free radicals and protecting cells from oxidative damage.

Comparison with Similar Compounds

Similar Compounds

  • N-[(5E)-5-[(5-chlorofuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide
  • N-[(5E)-5-[(5-fluorofuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide

Uniqueness

N-[(5E)-5-[(5-bromofuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide is unique due to the presence of the bromofuran moiety, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H7BrN2O3S2

Molecular Weight

347.2 g/mol

IUPAC Name

N-[(5E)-5-[(5-bromofuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide

InChI

InChI=1S/C10H7BrN2O3S2/c1-5(14)12-13-9(15)7(18-10(13)17)4-6-2-3-8(11)16-6/h2-4H,1H3,(H,12,14)/b7-4+

InChI Key

TXLJNTGPMJQXJR-QPJJXVBHSA-N

Isomeric SMILES

CC(=O)NN1C(=O)/C(=C\C2=CC=C(O2)Br)/SC1=S

Canonical SMILES

CC(=O)NN1C(=O)C(=CC2=CC=C(O2)Br)SC1=S

Origin of Product

United States

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